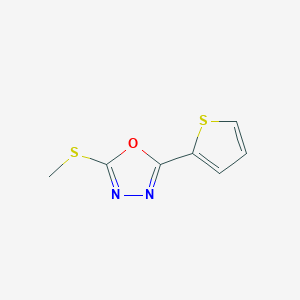
1,3,4-Oxadiazole, 2-methylthio-5-(2-thienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Oxadiazole, 2-methylthio-5-(2-thienyl)- is a heterocyclic compound that contains an oxadiazole ring substituted with a methylthio group and a thienyl group. This compound is part of the broader class of oxadiazoles, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of acyl hydrazides with carboxylic acids or their derivatives. One common method is the reaction of thiosemicarbazides with carboxylic acids under acidic conditions to form the oxadiazole ring . Another approach involves the use of hypervalent iodine (III) reagents with α-ketoacids in a visible-light-induced [3 + 2] cycloaddition reaction .
Industrial Production Methods
Industrial production methods for 1,3,4-oxadiazole derivatives often involve large-scale cyclization reactions using readily available starting materials such as hydrazides and carboxylic acids. These reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,3,4-Oxadiazole, 2-methylthio-5-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The methylthio and thienyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the oxadiazole ring .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted oxadiazole derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1,3,4-Oxadiazole, 2-methylthio-5-(2-thienyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its anticancer, anti-inflammatory, and analgesic properties.
Mecanismo De Acción
The mechanism of action of 1,3,4-oxadiazole, 2-methylthio-5-(2-thienyl)- involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes and proteins essential for the survival and proliferation of microorganisms and cancer cells. It can also modulate inflammatory pathways, leading to its anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,3,4-oxadiazole, 2-methylthio-5-(2-thienyl)- include:
1,3,4-Thiadiazoles: Known for their antimicrobial and anticancer activities.
1,2,4-Oxadiazoles: Exhibit a broad spectrum of biological activities, including antibacterial and antifungal properties.
Thiazoles: Possess diverse biological activities such as antioxidant, analgesic, and antimicrobial properties.
Uniqueness
1,3,4-Oxadiazole, 2-methylthio-5-(2-thienyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both the methylthio and thienyl groups enhances its potential as a versatile building block for the synthesis of novel compounds with improved biological properties .
Propiedades
IUPAC Name |
2-methylsulfanyl-5-thiophen-2-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS2/c1-11-7-9-8-6(10-7)5-3-2-4-12-5/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTNWOJVVRLMTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(O1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
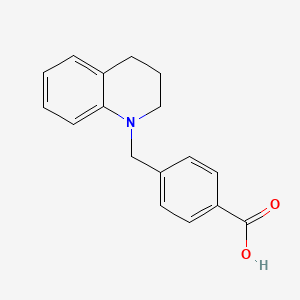
![2,4-Dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B2520913.png)
![3-[(3-hydroxyoxolan-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2520914.png)
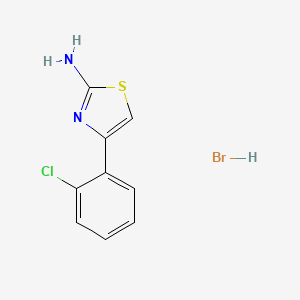
![4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2520917.png)
![5-fluoro-4-(4-methoxyphenyl)-6-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}pyrimidine](/img/structure/B2520919.png)
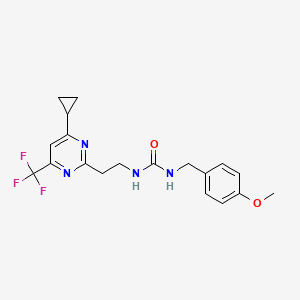
![N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-4-CYANO-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2520923.png)
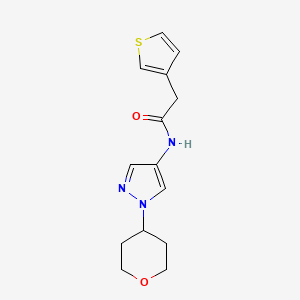
![2-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarbonitrile](/img/structure/B2520926.png)
![1-{[1-(furan-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole](/img/structure/B2520927.png)

![3-(3-chloro-4-methylphenyl)-6-(2,4-dichlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2520931.png)
![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2520935.png)
